ビス(2,2-ジオキソ-1,3,2,4-ジオキサチアガレタン-4-イル)スルフェート

概要

説明

Synthesis Analysis

Gallium sulfate can be synthesized through various methods. Notably, Zheng et al. (2003) describe a low-temperature, nonaqueous synthesis approach producing gallium sulfide and polysulfide superlattices from binary Ga-S and ternary Zn-Ga-S supertetrahedral clusters (Zheng, Bu, & Feng, 2003). Additionally, Cai Yong-wei (2007) reports that gallium sulfate demonstrates high catalytic activity and can be easily recovered and reused in the synthesis of n-butyl propionate (Cai Yong-wei, 2007).

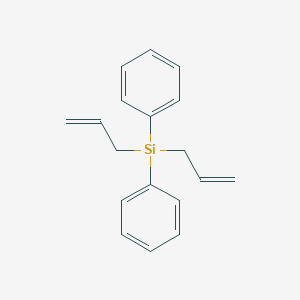

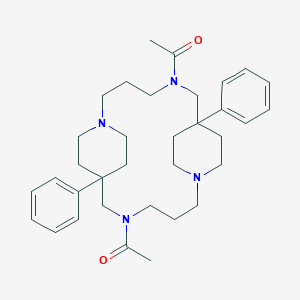

Molecular Structure Analysis

The molecular structure of gallium sulfate and related compounds has been a subject of study. For instance, Kydon et al. (1968) conducted studies on hydrated gallium sulfate using proton resonance techniques, suggesting the presence of oxonium H3O+ ions and providing insights into its structural formula (Kydon, Pintar, & Petch, 1968).

Chemical Reactions and Properties

Gallium sulfate's reactivity and properties have been explored in various contexts. For example, Meininger et al. (2016) studied gallium(III) tetraphenylporphyrinates with anionic sulfur ligands, offering insights into their structural features and reaction chemistry (Meininger, Chee-Garza, Arman, & Tonzetich, 2016).

Physical Properties Analysis

The physical properties of gallium sulfate, including its phase behavior under different conditions, have been the focus of several studies. Drewitt et al. (2020) investigated the atomic-scale structure and melting curve of liquid gallium up to 26 GPa and 900 K, revealing insights into its structure and phase transitions (Drewitt, Turci, Heinen, Macleod, Qin, Kleppe, Lord, 2020).

Chemical Properties Analysis

Gallium sulfate's chemical properties, including its interaction with other elements and compounds, have been extensively studied. Narasimhan et al. (1992) examined the interaction of gallium with the iron-dependent M2 subunit of ribonucleotide reductase, providing valuable insights into its chemical behavior (Narasimhan, Antholine, Chitambar, 1992).

科学的研究の応用

ガリウムのベイヤー液からの回収

硫酸ガリウムは、ベイヤー液からのガリウムの回収に重要な役割を果たします . ベイヤー液からのガリウム回収技術には、樹脂イオン交換、溶媒抽出、沈殿、電気化学などがあります . 樹脂イオン交換法は、その簡便な操作性、高い回収効率、低い汚染のため、ベイヤー液からのガリウム回収の主要な方法となっています .

医療用途

硫酸ガリウムを含むガリウム化合物は、癌やカルシウムおよび骨代謝の障害の診断薬および治療薬として使用されます . それらは、ヒト疾患の動物モデルにおいて、抗炎症および免疫抑制活性を示しています .

抗菌剤

最近の研究では、ガリウム化合物は、特定の病原体に対する抗菌剤として機能する可能性があることが示されています .

エレクトロニクスと半導体

ヒ化ガリウムの化学的性質により、半導体産業での使用が可能になりました . 硫酸ガリウムは、半導体、LED、太陽電池の製造にも使用されています .

合金

ガリウムは、他の金属と合金を形成する能力があり、その汎用性を高め、科学研究、医療診断、革新的な技術の開発において重要な材料となっています .

オプトエレクトロニクスデバイス

ガリウム自体は半導体特性を有していませんが、ヒ素、窒素、セレン、リン、アンチモンなどの元素との組み合わせにより、一連の高品質なガリウム系化合物が生成され、マイクロエレクトロニクスおよびオプトエレクトロニクスデバイスの進歩において重要な材料となっています

Safety and Hazards

将来の方向性

With the development of nanomaterials and clathrates, the progress of manufacturing technology, and the emergence of synergistic antibacterial strategies, the antibacterial activities of gallium have greatly improved, and the scope of application in medical systems has expanded . This advancement of current optimization for these key factors will enrich the knowledge about the efficiency and mechanism of various gallium-based antibacterial agents and provide strategies for the improvement of the antibacterial activity of gallium-based compounds .

作用機序

Target of Action

The primary targets of Gallium(III) compounds are iron-dependent processes in cells . Gallium(III) has a strong binding affinity for ATP , and it can substitute for iron, disrupting iron-dependent processes .

Mode of Action

Gallium(III) complexes interact with their targets by substituting for iron in iron-dependent processes . This substitution disrupts the normal functioning of these processes, leading to various downstream effects .

Biochemical Pathways

Gallium(III) affects several biochemical pathways. It inhibits iron-containing enzymes, including ribonucleotide reductase and catalase, increasing oxidant sensitivity . Gallium(III) complexes also regulate the expression of cell cycle-associated proteins, promoting cell cycle arrest .

Pharmacokinetics

The pharmacokinetics of Gallium(III) compounds are influenced by their interaction with transferrin, which facilitates their entry into cells . The bioavailability of gallium(iii) can be limited, and strategies to increase it are being explored .

Result of Action

The action of Gallium(III) compounds leads to several molecular and cellular effects. They promote cell cycle arrest, regulate the expression of cell cycle-associated proteins, and increase oxidant sensitivity . These effects can lead to apoptosis and have antitumor and antimicrobial activities .

Action Environment

The action, efficacy, and stability of Gallium(III) compounds can be influenced by environmental factors. For instance, their antibacterial activity is enhanced in iron-limiting conditions . The development of resistance to Gallium(III) is also relatively low, suggesting that it could be a promising strategy for combating drug resistance .

特性

InChI |

InChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDRYJMIQMDXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13494-91-2 | |

| Record name | Sulfuric acid, gallium salt (3:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

167.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34781-33-4, 13494-91-2 | |

| Record name | Gallium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34781-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。